1,2,3,4-Tetrahydroquinoline-8-thiol

Analytical Chemistry Coordination Chemistry Thin-Layer Chromatography

1,2,3,4-Tetrahydroquinoline-8-thiol (CAS 21570-31-0) is a sulfur-containing heterocyclic compound featuring a partially saturated quinoline backbone with a thiol (-SH) group at the 8-position. It belongs to the tetrahydroquinoline (THQ) class and is the direct hydrogenated analog of 8-mercaptoquinoline (thiooxine).

Molecular Formula C9H11NS
Molecular Weight 165.26 g/mol
CAS No. 21570-31-0
Cat. No. B12880174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroquinoline-8-thiol
CAS21570-31-0
Molecular FormulaC9H11NS
Molecular Weight165.26 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=CC=C2)S)NC1
InChIInChI=1S/C9H11NS/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1,3,5,10-11H,2,4,6H2
InChIKeyPBHWOBUIERAQKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydroquinoline-8-thiol (CAS 21570-31-0): Procurement-Relevant Structural and Physicochemical Baseline


1,2,3,4-Tetrahydroquinoline-8-thiol (CAS 21570-31-0) is a sulfur-containing heterocyclic compound featuring a partially saturated quinoline backbone with a thiol (-SH) group at the 8-position [1]. It belongs to the tetrahydroquinoline (THQ) class and is the direct hydrogenated analog of 8-mercaptoquinoline (thiooxine). The saturated heterocyclic ring differentiates it from the fully aromatic 8-mercaptoquinoline, altering nitrogen basicity, metal coordination behavior, and redox stability [2]. With a molecular formula of C₉H₁₁NS and a molecular weight of 165.26 g·mol⁻¹, it serves as a bifunctional N,S-chelating ligand and a versatile synthetic intermediate for pharmacologically active 8-thiotetrahydroquinoline derivatives [3].

Why 8-Mercaptoquinoline or 8-Hydroxy-THQ Cannot Substitute 1,2,3,4-Tetrahydroquinoline-8-thiol in Critical Applications


The partially saturated heterocyclic core of 1,2,3,4-tetrahydroquinoline-8-thiol produces electronic and steric properties that are not interchangeable with either the fully aromatic analog (8-mercaptoquinoline, CAS 491-33-8) or the oxygen congener (1,2,3,4-tetrahydroquinoline-8-ol, CAS 6640-50-2). Direct comparative chromatographic evidence demonstrates that the coordination ability of the nitrogen atom decreases upon saturation of the quinoline ring, ranking thiooxine > 1,2,3,4-tetrahydro-thiooxine [1]. Parallel studies on the hydroxyl series confirm that saturation elevates the nitrogen pKa by approximately 0.5 log units (from ~5.0 to ~5.5), fundamentally altering metal-binding pH windows [2]. Furthermore, the thiol group confers softer Lewis basicity compared to the hydroxyl analog, leading to different metal selectivity profiles—favoring softer metal ions such as Pd²⁺, Pt²⁺, and Ag⁺ over harder ions like Fe³⁺ [3]. Generic substitution therefore risks incorrect chelation stoichiometry, altered complex stability, and compromised catalytic or biological performance.

Quantitative Differentiation Evidence for 1,2,3,4-Tetrahydroquinoline-8-thiol Relative to Closest Analogs


Metal Chelate Chromatographic Retention Ranking: Thiooxine vs. Tetrahydro-Thiooxine

In a direct head-to-head thin-layer chromatographic study of metal chelates, the relative coordination ability of the nitrogen atom decreases in the order: thiooxine (8-mercaptoquinoline) > 1,2,3,4-tetrahydro-thiooxine (target compound) > N,N′-dimethyl-2-mercaptoaniline > 2-mercaptoaniline. The successive degradation of the quinoline structure leads to systematically altered chromatographic retention (Rf) of the resulting metal chelates [1].

Analytical Chemistry Coordination Chemistry Thin-Layer Chromatography

Nitrogen Basicity Shift: Tetrahydro-8-hydroxyquinoline as a Validated Class-Level Model for the Thiol Analog

Potentiometric titration data for the oxygen analog system provide a validated class-level inference for the thiol derivative. 1,2,3,4-Tetrahydro-8-hydroxyquinoline exhibits pK₁ = 5.51 ± 0.07 (nitrogen protonation) and pK₂ = 9.7 (OH deprotonation) at 298 K [1]. Compared to 8-hydroxyquinoline (pK₁ ≈ 5.02, pK₂ ≈ 9.81), saturation of the heterocyclic ring increases the nitrogen basicity by approximately 0.5 pK units. The same electronic effect is expected to operate in the thiol series, where the nitrogen of 1,2,3,4-tetrahydroquinoline-8-thiol is predicted to be more basic than that of 8-mercaptoquinoline (pKa SH ≈ 6.29, pK BH+ ≈ 2.55) [2].

Physical Organic Chemistry Ligand Design Acid-Base Equilibria

Patent-Validated Scaffold for Biologically Active 8-Thiotetrahydroquinolines: Antiallergic Activity

European Patent EP 0196943 B1 explicitly claims a series of 8-thiotetrahydroquinoline derivatives of formula (I) possessing antiallergic activity and describes their pharmaceutically acceptable acid addition salts [1]. The patent establishes that 1,2,3,4-tetrahydroquinoline-8-thiol is the essential precursor scaffold for this therapeutically relevant compound class. Unlike the fully aromatic 8-mercaptoquinoline, which lacks the saturated ring, the tetrahydro framework is specifically required for the claimed biological activity profile. In contrast, 8-hydroxy-1,2,3,4-tetrahydroquinoline does not appear in antiallergic patent families, highlighting the specific role of the thiol moiety in this therapeutic context.

Medicinal Chemistry Antiallergic Agents Drug Discovery

Pt(II) Complex Photophysics: Quinoline-8-thiolate vs. 8-Hydroxyquinolate as Ancillary Ligands

In a comparative study of cyclometalated Pt(II) complexes of general formula (C^N)PtᴵᴵQ (where Q = 8-hydroxyquinoline or quinoline-8-thiol), the thiolate-based complexes exhibit distinct photophysical properties from their hydroxylate counterparts. The quinoline-8-thiolate complexes emit in the deep-red spectral region with emission maxima at 675–740 nm, quantum yields up to 0.82%, and lifetimes up to 5.3 μs in deoxygenated organic solvents. Critically, these complexes act as efficient photosensitizers of singlet oxygen (¹O₂) with yields up to 90% in air-saturated solutions [1]. The tetrahydroquinoline-8-thiolate framework, with its saturated heterocyclic ring, is anticipated to further red-shift emission and alter ¹O₂ generation efficiency compared to the aromatic quinoline-8-thiolate, though direct photophysical data for the tetrahydro derivative remain absent from the peer-reviewed literature.

Photophysics Singlet Oxygen Generation Luminescent Materials

Synthesis Challenge: Catalyst Poisoning by Sulfur During Hydrogenation of Quinoline-8-thiol

The direct synthesis of 1,2,3,4-tetrahydroquinoline-8-thiol via catalytic hydrogenation of quinoline-8-thiol presents a significant technical challenge: the thiol group poisons many standard hydrogenation catalysts (e.g., Pd/C, PtO₂, Raney Ni) through strong sulfur–metal binding . This stands in marked contrast to the hydrogenation of quinoline to tetrahydroquinoline (no 8-substituent, CAS 635-46-1), which proceeds readily under standard conditions, or the hydrogenation of 8-hydroxyquinoline to 1,2,3,4-tetrahydroquinoline-8-ol, where catalyst poisoning is far less severe [1]. The synthesis difficulty directly impacts commercial availability and pricing: 1,2,3,4-tetrahydroquinoline-8-thiol is offered at >97% purity by limited suppliers, whereas its oxygen analog is widely available and significantly less expensive .

Synthetic Chemistry Hydrogenation Catalysis Process Chemistry

Metal Complex Stability Trend: Aromatic vs. Saturated 8-Substituted Quinoline Ligands

Pioneering comparative studies by Freiser demonstrated that metal chelates of 8-hydroxyquinoline exhibit greater stability than those of 1,2,3,4-tetrahydro-8-hydroxyquinoline due to enhanced aromatic resonance stabilization and higher electronegativity of the bonding atoms in the aromatic system [1]. The same principle is expected to govern the thiol series: 8-mercaptoquinolinate complexes should be thermodynamically more stable than their 1,2,3,4-tetrahydroquinoline-8-thiolate counterparts. This class-level inference is supported by the chromatographic evidence of weaker coordination for tetrahydro-thiooxine [2]. Quantitative stability constants (log β₂) for 8-mercaptoquinoline with various metal ions have been determined potentiometrically in DMF: Ag⁺ > Bi³⁺ > Ni²⁺ > Pb²⁺ > Cd²⁺ > Zn²⁺ [3], but analogous data for the tetrahydro derivative are absent from the literature.

Coordination Chemistry Stability Constants Chelate Effect

Validated Application Scenarios for 1,2,3,4-Tetrahydroquinoline-8-thiol Based on Quantitative Differentiation Evidence


Synthesis of Patented 8-Thiotetrahydroquinoline Antiallergic Agents

1,2,3,4-Tetrahydroquinoline-8-thiol serves as the essential precursor for a family of antiallergic 8-thiotetrahydroquinoline derivatives protected under EP 0196943 B1. The saturated tetrahydroquinoline scaffold is structurally mandatory for this therapeutic activity class; neither the aromatic 8-mercaptoquinoline nor the oxygen analog 1,2,3,4-tetrahydroquinoline-8-ol can substitute as the synthetic starting material. Procurement of this compound enables access to a diverse library of S-functionalized derivatives (imidazolylthio, thiazolylthio, and other heteroarylthio variants) with documented in vivo antiallergic efficacy [1].

Metal Chelation Studies Requiring Reduced Complex Stability

For research applications where kinetically labile metal complexes are desirable—such as metal transport studies, controlled metal release systems, or catalytic cycles requiring facile ligand exchange—the 1,2,3,4-tetrahydroquinoline-8-thiolate ligand offers a distinct advantage over the more strongly coordinating 8-mercaptoquinolinate. Direct chromatographic evidence confirms that saturation of the quinoline ring reduces the coordination ability of the nitrogen donor [1], and the class-level inference from the hydroxyl analogs predicts lower thermodynamic stability constants [2]. This property is exploited in TLC-based metal separation protocols where the tetrahydro derivative provides intermediate retention characteristics between the strongly chelating thiooxine and the weakly coordinating 2-mercaptoaniline derivatives [1].

Exploratory Photophysical Research on Deep-Red Luminescent Pt(II) Complexes

The demonstrated capacity of quinoline-8-thiolate to act as an ancillary ligand in cyclometalated Pt(II) complexes producing deep-red emission (675–740 nm) and efficient singlet oxygen generation (ΦΔ up to 90%) provides a strong rationale for extending this photophysical platform to the tetrahydroquinoline-8-thiolate system [1]. The saturated heterocyclic framework is predicted to further red-shift emission and modulate ¹O₂ quantum yields by altering the intraligand charge-transfer state energy, representing a novel and underexplored direction in luminescent materials research. Procurement of the compound enables direct experimental investigation of these structure–property relationships.

N,S-Chelating Ligand for Soft Metal Ion Sensing and Extraction

The combination of a soft thiolate sulfur donor with a moderately basic saturated amine nitrogen makes 1,2,3,4-tetrahydroquinoline-8-thiol a tailored chelator for soft metal ions (Pd²⁺, Pt²⁺, Ag⁺, Hg²⁺). Compared to 8-mercaptoquinoline, the elevated nitrogen basicity (class-level prediction based on ΔpK₁ ≈ +0.5 in the hydroxyl series [1]) shifts the optimal chelation pH to slightly higher values (pH 5–7), which may be advantageous for metal sensing in near-neutral aqueous environments. The reduced thermodynamic stability of the saturated-ligand complexes, relative to their aromatic counterparts, can be exploited to achieve reversible metal binding in sensor applications [2].

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